2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with chloroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar in structure but lacks the acetamide group.
4-methyl-1H-pyrazole: Lacks the amino and acetamide groups.
1H-pyrazol-1-yl acetamide: Lacks the methyl and amino groups.
Uniqueness
2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the amino and acetamide groups on the pyrazole ring. This structural feature contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C6H10N4O/c1-4-2-10(3-5(7)11)9-6(4)8/h2H,3H2,1H3,(H2,7,11)(H2,8,9) |
InChI Key |
DNNDXIPTBKDWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.